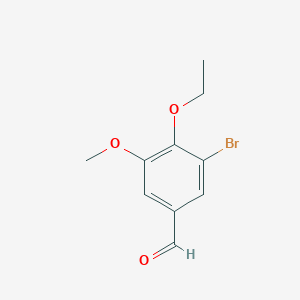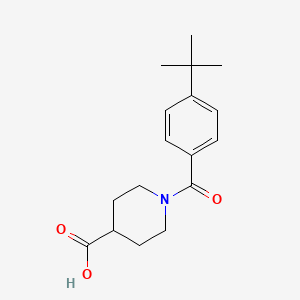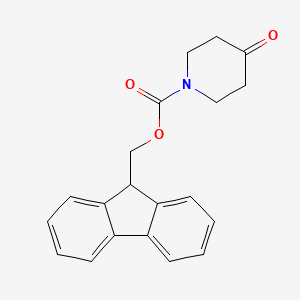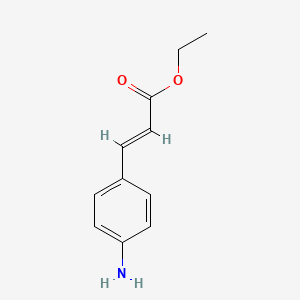![molecular formula C16H22N2O B1331392 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one CAS No. 500360-86-1](/img/structure/B1331392.png)
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one, also known as 9-BBU, is an organic compound with a unique structure and a wide range of applications. It is a highly reactive molecule, making it an attractive option for a variety of scientific research applications. 9-BBU is a cyclic molecule with an unsaturated five-membered ring, and it is a member of the diazaspirocyclic family of compounds. It is a colorless and odorless solid, and it is soluble in many organic solvents. 9-BBU has been used in many scientific research studies, and its potential applications are still being explored.
Scientific Research Applications
Antihypertensive Properties
- Antihypertensive Screening : Studies have shown the potential of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones in antihypertensive screening. Particularly, compounds in this class demonstrated significant activity in lowering blood pressure, attributed to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chemical Synthesis
- Microwave-Assisted Solid-Phase Synthesis : The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, has been achieved. This method highlights the utility of α-methyl benzyl carbamate resin linker for the cleavage of heterocycles under mildly acidic conditions (Macleod et al., 2006).
Pharmaceutical Applications
- CCR8 Antagonists : Compounds derived from 3,9-diazaspiro[5.5]undecane, such as 3-aroyl-9-phenoxyphenyl derivatives, have been identified as CCR8 antagonists. These are particularly relevant in the treatment of chemokine-mediated diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Biological Activity and Synthesis
- Bioactivity and Synthesis Review : A comprehensive review discusses the synthesis and biological activity of 1,9-diazaspiro[5.5]undecanes, indicating their potential in treating various disorders, including obesity, pain, immune system and cell signaling disorders, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Additional Applications
- GABA Type A Receptor Antagonists : Research has revealed that 3,9-diazaspiro[5.5]undecane-based compounds exhibit potent competitive inhibition of the GABA type A receptors, suggesting their potential application in peripheral GABAAR inhibition and immunomodulatory effects (Bavo et al., 2021).
Safety and Hazards
9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Mechanism of Action
Target of Action
The primary target of 9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one is the γ-aminobutyric acid type A receptor (GABAAR) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a competitive antagonist at the GABAAR . This means it binds to the same site on the receptor as the natural ligand (GABA), but without activating the receptor. Instead, it blocks the action of GABA, preventing it from causing an inhibitory effect on the neuron.
Pharmacokinetics
The pharmacokinetic properties of 9-Benzyl-3,9-diazaspiro[5Similar compounds have been reported to showlow cellular membrane permeability , which could impact their bioavailability and distribution within the body.
Properties
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15-12-16(6-9-17-15)7-10-18(11-8-16)13-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDZYCRYGWSPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC12CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232995 |
Source


|
| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500360-86-1 |
Source


|
| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500360-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(Phenylmethyl)-3,9-diazaspiro[5.5]undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601232995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)












